4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoic acid
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Description
“4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoic acid” is a chemical compound with the molecular formula C16H9N5OS . It is offered by Benchchem for various applications.
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,3,4-thiadiazole ring attached to a quinazolin-2-yl group, which is further connected to an amino benzoic acid group . The molecular weight is approximately 319.341 Da .Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that it might interact with its targets through the formation of covalent bonds or through intermolecular forces such as hydrogen bonding, van der waals forces, and ionic interactions .
Biochemical Pathways
It is known that thiadiazole derivatives can interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on its molecular structure and the specific enzymes present in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by the pH of the environment due to the presence of the carboxylic acid group .
Properties
IUPAC Name |
4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S/c21-13-11-3-1-2-4-12(11)18-16-20(13)19-15(24-16)17-10-7-5-9(6-8-10)14(22)23/h1-8H,(H,17,19)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTCYKABGLKCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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